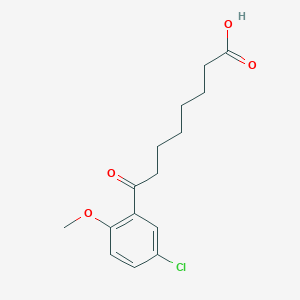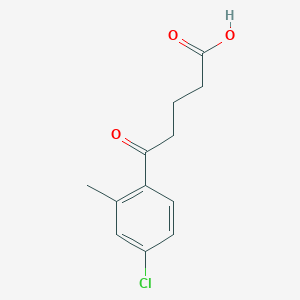![molecular formula C14H13N3O2 B3024019 N-[4-(Hydrazinocarbonyl)phenyl]benzamide CAS No. 146305-29-5](/img/structure/B3024019.png)
N-[4-(Hydrazinocarbonyl)phenyl]benzamide
Übersicht
Beschreibung
N-[4-(Hydrazinocarbonyl)phenyl]benzamide is a chemical compound with the molecular formula C14H13N3O2 . It has a molecular weight of 255.27 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H13N3O2 . This indicates that it contains 14 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms.Physical and Chemical Properties Analysis
This compound has a molecular weight of 255.27 g/mol . Other physical and chemical properties such as density, boiling point, and melting point are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Properties
Antifungal Activity
Novel molecules derived from N-[4-(Hydrazinocarbonyl)phenyl]benzamide have shown significant antifungal properties. For instance, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide, a compound related to this compound, demonstrated notable antifungal activity against phyto-pathogenic fungi and yeast. This suggests a potential application in controlling fungal infections in agriculture and possibly in medical settings (Ienascu et al., 2018).
Antibacterial Activity
Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. In one study, new benzocaine hydrazide derivatives were assessed against various bacterial strains, indicating potential for treating bacterial infections (Han et al., 2017).
Anticancer Applications
- Antiproliferative Effects: Certain derivatives of this compound have exhibited promising antiproliferative effects against various cancer cell lines. For example, a study demonstrated the antiproliferative activity of these compounds against human colon cancer, murine leukemia, and breast cancer cell lines, highlighting their potential as novel anticancer agents (Kumar et al., 2012).
Enzyme Inhibition
- Inhibition of Enzymes: this compound derivatives have shown significant enzyme inhibition potential. They have been screened for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential use in the treatment of diseases associated with enzyme dysfunction, such as Alzheimer's disease (Kausar et al., 2019).
Material Science Applications
- Polymer Synthesis: In the field of material science, this compound derivatives have been used in the synthesis of polymers. A study illustrated the use of these compounds in the creation of well-defined aramides, indicating their potential application in the development of new materials with specific properties (Yokozawa et al., 2002).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-(hydrazinecarbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-17-14(19)11-6-8-12(9-7-11)16-13(18)10-4-2-1-3-5-10/h1-9H,15H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKYJZRXMIBPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350382 | |
| Record name | N-[4-(HYDRAZINOCARBONYL)PHENYL]BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146305-29-5 | |
| Record name | N-[4-(HYDRAZINOCARBONYL)PHENYL]BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[2-Chloro-4-(methylthio)phenyl]-6-oxohexanoic acid](/img/structure/B3023939.png)
![7-[2-Chloro-4-(methylthio)phenyl]-7-oxoheptanoic acid](/img/structure/B3023940.png)
![8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid](/img/structure/B3023941.png)









